molecular formula C20H21NO4S B2405881 3-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]sulfanyl}propanoic acid CAS No. 201604-70-8

3-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]sulfanyl}propanoic acid

Cat. No.: B2405881
CAS No.: 201604-70-8
M. Wt: 371.45
InChI Key: SAHKDFFMEDMFOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]sulfanyl}propanoic acid is a synthetic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is often used in peptide synthesis due to its ability to protect amino groups during chemical reactions .

Scientific Research Applications

3-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]sulfanyl}propanoic acid is primarily used in peptide synthesis. Its applications include:

Mechanism of Action

As a derivative of an amino acid, this compound might be involved in peptide synthesis. The Fmoc group serves as a protecting group that can be selectively removed to allow the formation of peptide bonds .

Future Directions

The use of Fmoc-protected amino acids in peptide synthesis is a well-established field with many potential applications in drug discovery, chemical biology, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]sulfanyl}propanoic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using automated peptide synthesizers, which can efficiently handle the protection and deprotection steps required for peptide synthesis .

Chemical Reactions Analysis

Types of Reactions

3-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]sulfanyl}propanoic acid undergoes several types of chemical reactions:

Common Reagents and Conditions

Major Products

Properties

IUPAC Name

3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethylsulfanyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO4S/c22-19(23)9-11-26-12-10-21-20(24)25-13-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,18H,9-13H2,(H,21,24)(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAHKDFFMEDMFOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCSCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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